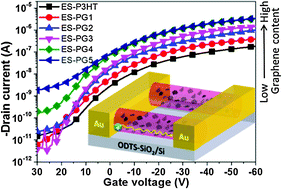Poly(3-hexylthiophene)–graphene composite-based aligned nanofibers for high-performance field effect transistors†
Journal of Materials Chemistry C Pub Date: 2015-03-17 DOI: 10.1039/C5TC00399G
Abstract
We report the morphology and field effect transistor (FET) characteristics of aligned electrospun nanofibers prepared from poly(3-hexylthiophene) (P3HT)–graphene composites. The graphene flakes were more uniformly distributed in the nanofibers compared with spin-coated films, leading to different FET characteristics. The geometrical confinement from electrospun nanofibers resulted in enhanced π–π molecular packing with highly ordered orientation and reduced the grain boundaries under strong stretching forces, thereby increasing carrier mobility. The graphene behaved as an electrically conducting bridge between the P3HT domains in the composites, and thus the FET mobility generally increased as the graphene composition increased. Remarkably, the ES-PG4 FET had the highest hole mobility of 1.82 cm2 V−1 s−1 and a moderately high ION/IOFF of 5.88 × 104, which also exhibited good environmental stability for its transfer characteristics. The experimental results indicated that semiconducting composites based one-dimensional nanofiber devices offer advantages over conventional spin-coated thin films and provide a simple strategy for producing high-performance FET devices.


Recommended Literature
- [1] Waxberry-like hierarchical Ni@C microspheres with high-performance microwave absorption†
- [2] Vertically aligned PANI nanorod arrays grown on graphene oxide nanosheets for a high-performance NH3 gas sensor†
- [3] Computational exploration of the mechanism of copper-catalyzed aromatic C–H bond amination of benzene via a nitrene insertion approach†
- [4] Correction: Crystal structure and metallization mechanism of the π-radical metal TED
- [5] Corrosion behavior and mechanism of X80 steel in silty soil under the combined effect of salt and temperature
- [6] Refractories and metal oxides, ceramics, slags and cements
- [7] Self-assembly of melem on Ag(111)—emergence of porous structures based on amino-heptazine hydrogen bonds
- [8] Selective delivery of remarkably high levels of gadolinium to tumour cells using an arsonium salt†
- [9] Formation of a bilayer film on gold substrates for connector applications: spectroscopic study of the deposition process
- [10] Real-time monitoring of the evolution of magnetism during precipitation of superparamagnetic nanoparticles for bioscience applications

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 348-25-4
-
4-(Trifluoromethyl)benzaldehyde
CAS no.: 455-19-6
-
CAS no.: 2529-45-5
-
CAS no.: 2396-83-0
-
Tetraethylammonium perchlorate
CAS no.: 2567-83-1
-
2-Bromo-4'-hydroxyacetophenone
CAS no.: 2491-38-5
-
5-Bromo-3-methylpyridin-2-amine
CAS no.: 3430-21-5
-
CAS no.: 2842-63-9









